Sitosteryl palmitate

Descripción general

Descripción

Beta-Sitosteryl palmitate: is a naturally occurring phytosterol ester, formed by the esterification of beta-sitosterol and palmitic acid. It is a white to pale yellow crystalline powder, insoluble in water but soluble in organic solvents like chloroform and alcohols . This compound is found in various plant sources and is known for its potential health benefits, including anti-inflammatory and cholesterol-lowering properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Beta-Sitosteryl palmitate can be synthesized through the esterification of beta-sitosterol with palmitic acid. The reaction typically involves the use of an esterification agent, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of beta-Sitosteryl palmitate often involves the use of enzymatic esterification. Lipases are commonly used as biocatalysts to facilitate the esterification process, offering a more environmentally friendly and efficient method compared to traditional chemical synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Beta-Sitosteryl palmitate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form beta-sitosterol and palmitic acid.

Hydrolysis: Under acidic or basic conditions, beta-Sitosteryl palmitate can be hydrolyzed to yield beta-sitosterol and palmitic acid.

Esterification and Transesterification: It can participate in esterification and transesterification reactions to form other esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products:

Oxidation: Beta-sitosterol and palmitic acid.

Hydrolysis: Beta-sitosterol and palmitic acid.

Aplicaciones Científicas De Investigación

Chemical and Biochemical Properties

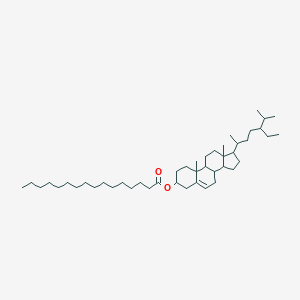

Chemical Structure : Sitosteryl palmitate is formed through the esterification of beta-sitosterol with palmitic acid. This unique structure influences its solubility, melting point, and biological activity.

Biochemical Interactions : The compound interacts with various enzymes and proteins, affecting cellular processes such as membrane stabilization and cell signaling. Its role in metabolic pathways involves interactions with cofactors and transporters that facilitate its distribution within biological systems.

Chemistry

- Synthesis Precursor : this compound serves as a precursor for synthesizing other phytosterol esters.

- Lipid Crystallization Studies : It is studied for its phase behavior and polymorphism during lipid crystallization processes.

Biology

- Cell Membrane Function : Research indicates that this compound stabilizes cell membranes, impacting cellular integrity and function.

- Smooth Muscle Cell Proliferation : It has shown distinct effects on smooth muscle cell proliferation and platelet aggregation, suggesting potential cardiovascular benefits.

Medicine

- Anti-inflammatory Properties : this compound is explored for its potential anti-inflammatory effects, which may contribute to cardiovascular health.

- Cholesterol-Lowering Effects : Studies indicate that it may help lower cholesterol levels, making it a candidate for preventing atherosclerosis .

- Cancer Prevention : Recent research highlights its anticancer properties, demonstrating efficacy against various cancer types by enhancing apoptosis and modulating oxidative stress .

Industry

- Nutraceuticals : this compound is incorporated into functional foods and dietary supplements for its health benefits.

- Cosmetics : Its skin-conditioning properties make it valuable in cosmetic formulations.

Case Study 1: Nutraceutical Formulation

A study investigated the incorporation of this compound into a nutraceutical product aimed at lowering cholesterol levels. Results indicated significant reductions in LDL cholesterol among participants consuming the product over a 12-week period.

Case Study 2: Cancer Research

In preclinical trials, this compound demonstrated inhibitory effects on tumor growth in animal models of colon cancer. The compound enhanced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Mecanismo De Acción

Beta-Sitosteryl palmitate exerts its effects through various molecular targets and pathways:

Anti-inflammatory Effects: It inhibits the expression of vascular adhesion molecules and the binding of inflammatory cells to endothelial cells, thereby reducing inflammation.

Cholesterol-Lowering Effects: It competes with cholesterol for absorption in the intestines, reducing overall cholesterol levels.

Cardioprotective Effects: It promotes the activity of anti-inflammatory cytokines and inhibits the translocation of nuclear factor-kB, contributing to its cardioprotective properties.

Comparación Con Compuestos Similares

Beta-Sitosteryl palmitate is structurally similar to other phytosterol esters, such as:

- Beta-Sitosteryl oleate

- Beta-Sitosteryl stearate

- Beta-Sitosteryl linoleate

Uniqueness:

- Beta-Sitosteryl palmitate is unique in its specific fatty acid esterification with palmitic acid, which influences its solubility, melting point, and biological activity .

- Compared to other phytosterol esters, beta-Sitosteryl palmitate has shown distinct effects on smooth muscle cell proliferation and platelet aggregation .

By understanding the properties, preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, researchers can better utilize beta-Sitosteryl palmitate in various fields of study and industry.

Actividad Biológica

Sitosteryl palmitate is a phytosterol ester derived from sitosterol and palmitic acid, commonly found in various plant oils and cereals. This compound has garnered attention for its potential biological activities, particularly in the fields of cardiovascular health, cancer prevention, and anti-inflammatory effects. This article reviews the current understanding of the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is a saturated steryl ester with the molecular formula C_37H_72O_2. Its structure consists of a sitosterol backbone esterified with a palmitic acid moiety. This configuration contributes to its unique physicochemical properties, influencing its biological activity.

1. Cholesterol Absorption Inhibition

This compound has been shown to inhibit cholesterol absorption in the intestines, similar to other phytosterols. This property is crucial for cardiovascular health as it can help lower LDL cholesterol levels in the blood. A study indicated that β-sitosterol, a component of this compound, significantly reduces cholesterol absorption through competitive inhibition with dietary cholesterol .

2. Anticancer Effects

Research highlights the potential anticancer properties of this compound and its components. β-Sitosterol has been identified as an agent that enhances apoptosis and induces cell cycle arrest in various cancer types, including breast, prostate, and colon cancers . The mechanisms involve modulation of oxidative stress and interference with cell signaling pathways associated with cancer progression.

Table 1: Summary of Anticancer Activities of β-Sitosterol

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis, inhibits proliferation | |

| Prostate Cancer | Modulates androgen receptor signaling | |

| Colon Cancer | Enhances cell cycle arrest |

3. Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines. Studies have shown that it can reduce the production of inflammatory markers such as TNF-α and IL-6 in macrophages . This property suggests its potential use in managing inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its components:

- In vitro Studies : Research demonstrated that β-sitosterol can enhance apoptosis in cancer cells through intrinsic pathways, indicating its potential as a chemopreventive agent .

- Animal Models : In rodent models, dietary supplementation with this compound led to significant reductions in serum cholesterol levels and improved lipid profiles .

- Clinical Trials : Limited clinical trials have explored the efficacy of phytosterols including this compound in reducing cholesterol levels among hyperlipidemic patients, showing promising results .

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H80O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(45(41,7)32-30-42(39)44)35(5)23-24-36(9-2)34(3)4/h25,34-36,38-42H,8-24,26-33H2,1-7H3/t35-,36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTJDVBNIUPPPB-FPNUYMRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](CC)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315058 | |

| Record name | Sitosterol palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2308-85-2 | |

| Record name | Sitosterol palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2308-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Sitosteryl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002308852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sitosterol palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-SITOSTERYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEB596GYDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of sitosteryl palmitate in food science?

A1: this compound serves as a valuable marker for detecting the presence of common wheat ( Triticum aestivum) in food products, particularly when mixed with durum wheat (Triticum durum) products. [, ] This application stems from the significant difference in this compound content between these two wheat species. Durum wheat typically contains less than 1.5 mg/100g of this compound, while common wheat exhibits a much wider range, often exceeding this value. []

Q2: How does the distribution of this compound within the wheat kernel impact its use as a marker for common wheat?

A2: Research indicates that while the germ of the wheat kernel exhibits slightly higher this compound content compared to the endosperm, the overall variation in content across different kernel fractions is minimal. [] This finding is significant as it implies that variations in milling extraction rates, within normal limits, do not significantly influence the this compound content in the final flour product. Therefore, it remains a reliable marker for common wheat presence regardless of milling variations. []

Q3: Besides wheat, in what other natural sources has this compound been identified?

A3: this compound has been found in various plant species, indicating its role as a naturally occurring compound. Examples include:

- Albizia ferruginea (roots): This plant, traditionally used for treating various ailments, was found to contain this compound. []

- Alpinia oxyphylla (seeds): This species, known for its medicinal properties, also yields this compound. []

- Eysenhardtia platycarpa (leaves and branches): This plant, traditionally used for managing blood glucose levels, contains this compound alongside other bioactive compounds. []

- Leptographium wageneri (fungus): This fungus, responsible for black stain root disease in conifers, produces this compound as a secondary metabolite. []

- Monascus purpureus (fungus): A yellow mutant of this fungus, commonly used in red yeast rice production, was found to produce this compound. []

- Nephrolepis auriculata (rhizome): This fern species contains this compound among other chemical constituents. []

- Piper betel (leaves): This plant, with a long history of traditional medicinal use, contains this compound in its leaves. [, ]

- Piper chimonantifolium (leaves): This species, known for its potential antifungal properties, contains this compound among other bioactive compounds. []

Q4: What analytical techniques are commonly employed for the identification and quantification of this compound?

A4: Researchers utilize a combination of techniques for accurate identification and quantification of this compound:

- Thin Layer Chromatography (TLC): This method allows for the separation and initial identification of this compound in samples. The use of silver nitrate impregnated silica gel plates enhances the separation and visualization of this compound. [, ]

- Gas Liquid Chromatography (GLC): Following TLC separation, GLC provides a precise method for identifying this compound by analyzing its retention time and comparing it to known standards. []

- Infrared (IR) Spectroscopy: This technique aids in confirming the identity of this compound by analyzing its unique molecular vibrations and comparing the obtained spectrum to reference data. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.